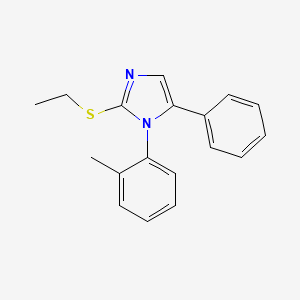

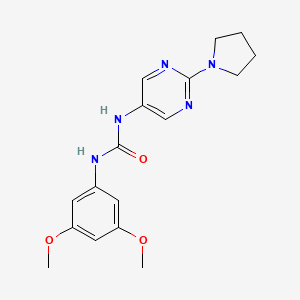

![molecular formula C21H21N3OS B3000206 (8-Methyl-2-phenyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl)-phenylmethanone CAS No. 866866-47-9](/img/structure/B3000206.png)

(8-Methyl-2-phenyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl)-phenylmethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(8-Methyl-2-phenyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl)-phenylmethanone is a useful research compound. Its molecular formula is C21H21N3OS and its molecular weight is 363.48. The purity is usually 95%.

BenchChem offers high-quality (8-Methyl-2-phenyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl)-phenylmethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (8-Methyl-2-phenyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl)-phenylmethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

The compound’s unique structure suggests potential anticancer activity. Researchers have investigated its effects on cancer cell lines, particularly those resistant to conventional chemotherapy. Preliminary studies indicate that it may inhibit tumor growth by interfering with key cellular processes. Further research is needed to elucidate its precise mechanisms and evaluate its efficacy in vivo .

Antiviral Activity

“(8-Methyl-2-phenyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl)-phenylmethanone” has shown promise as an antiviral agent. In vitro experiments demonstrate its ability to reduce viral replication in certain viruses, including RNA and DNA viruses. Researchers are exploring its potential application against specific viral infections, such as influenza and herpesviruses .

Antibacterial Effects

The compound’s sulfur-containing moiety suggests antibacterial properties. It may disrupt bacterial cell membranes or interfere with essential metabolic pathways. Studies have investigated its activity against both Gram-positive and Gram-negative bacteria. Future research could explore its use as an alternative or adjunct to existing antibiotics .

Alzheimer’s Disease Research

Given its spirocyclic structure, “(8-Methyl-2-phenyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl)-phenylmethanone” may have implications in Alzheimer’s disease research. Spirocyclic compounds often exhibit neuroprotective effects. Researchers could explore its potential to modulate amyloid aggregation or oxidative stress, both hallmarks of Alzheimer’s pathology .

Synthetic Methodology

Chemists are interested in the compound’s synthetic routes. Its complex structure challenges synthetic chemists to develop efficient and scalable methods. Investigating novel approaches for its synthesis could lead to valuable insights applicable to other spirocyclic compounds .

Drug Development

Lastly, this compound serves as a valuable building block for drug development. Medicinal chemists can modify its functional groups to create derivatives with improved pharmacokinetic properties. By optimizing its bioavailability, solubility, and target specificity, researchers may discover novel drug candidates for various diseases .

properties

IUPAC Name |

(8-methyl-2-phenyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl)-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3OS/c1-23-14-12-21(13-15-23)22-18(16-8-4-2-5-9-16)20(26)24(21)19(25)17-10-6-3-7-11-17/h2-11H,12-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIKIAUIXNMERW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(8-Methyl-2-phenyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl)-phenylmethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[ethoxycarbonylimino]-3,3,3-trifluoro-propionate](/img/structure/B3000123.png)

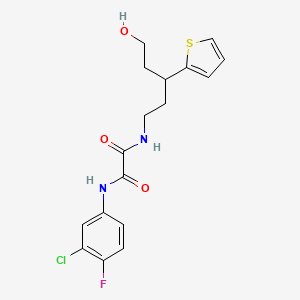

![2-Bromo-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]benzenesulfonamide](/img/structure/B3000124.png)

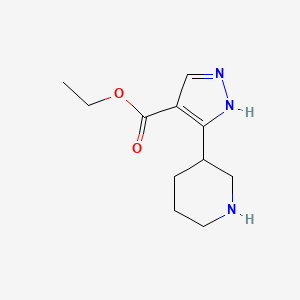

![Methyl 3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methylsulfamoyl]thiophene-2-carboxylate](/img/structure/B3000127.png)

![2-chloro-N'-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene}acetohydrazide](/img/structure/B3000138.png)

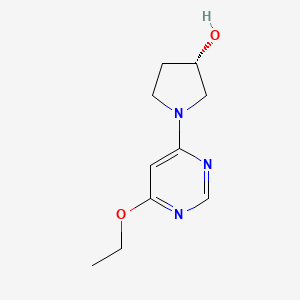

![1-{[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate](/img/structure/B3000141.png)

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B3000142.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide](/img/structure/B3000145.png)